molecular formula C7H8N4O B13296194 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13296194
M. Wt: 164.16 g/mol
InChI Key: NJQRVINEISMBSO-UHFFFAOYSA-N
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Description

7-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a fused triazole and pyrimidine ring system. Its molecular formula is C₇H₉N₅O, with a molecular weight of 179.18 g/mol. The ethyl group at the 7-position and the ketone group at the 5-position define its structural uniqueness. This compound belongs to the triazolopyrimidinone class, known for diverse pharmacological and agrochemical applications, including enzyme inhibition and herbicide development .

Triazolopyrimidines are synthesized via cyclocondensation reactions between triazole and pyrimidine precursors. For example, 7-substituted derivatives are often prepared by reacting 5-amino-1,2,4-triazoles with β-ketoesters or via nucleophilic substitution of halogenated intermediates .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-2-5-3-6(12)10-7-8-4-9-11(5)7/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

NJQRVINEISMBSO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Triazoles with β-Dicarbonyl Compounds

Reaction Scheme 1:

Amino-triazole derivative + β-dicarbonyl compound → Cyclocondensation → Triazolopyrimidine core

This route is exemplified by the condensation of 5-amino-1,2,4-triazole with ethyl acetoacetate, leading to the formation of the pyrimidine ring fused with the triazole.

Data Table 1: Typical Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
1 5-Amino-1,2,4-triazole + Ethyl acetoacetate Reflux in acetic acid 88 Formation of intermediate 2
2 Intermediate + Phosphoryl chloride Reflux 94 Chlorination to form chloro derivatives
3 Chloro derivative + Alkyl/Amine Reflux in suitable solvent 87-93 Substitution at C-3 or C-7

Specific Methods for the Synthesis of 7-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one

Route via Ethyl 5-Amino-1,2,4-triazole-3-carboxylate

Step 1: Cyclocondensation to form the pyrimidine core

  • Reagents: Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with ethyl acetoacetate.
  • Conditions: Reflux in acetic acid for approximately 30 hours.
  • Outcome: Formation of ethyl 5-methyl-triazolo[1,5-a]pyrimidine-2-carboxylate.

Step 2: Chlorination

  • Reagent: Phosphoryl chloride.
  • Conditions: Reflux, leading to chlorinated intermediates at C-3.

Step 3: Alkylation at the 7-position

  • Reagents: Alkyl halides (e.g., ethyl halides) or amines.
  • Conditions: Reflux in suitable solvents; often, base-mediated conditions.
  • Outcome: Introduction of the ethyl group at the 7-position.

Step 4: Hydrolysis to the ketone

  • Reagents: Basic hydrolysis (e.g., NaOH).
  • Conditions: Reflux, converting ester to the corresponding ketone.
  • Final Product: 7-ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one .

Data Table 2: Summary of Key Reaction Parameters

Step Reagents Conditions Yield (%) Notes
1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + Ethyl acetoacetate Reflux in acetic acid 88 Formation of core scaffold
2 Phosphoryl chloride Reflux 94 Chlorination at C-3
3 Alkyl halide (ethyl bromide) Reflux with base 75-85 Ethyl substitution at C-7
4 NaOH hydrolysis Reflux 80 Conversion to ketone

Alternative Synthetic Approaches

One-Pot Regioselective Synthesis

Recent advances describe one-step regioselective syntheses involving:

  • Reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
  • Reaction Conditions: Mild heating, often in polar solvents like ethanol or acetic acid.
  • Outcome: Direct formation of 7-aryl-5-methyl- and 5-aryl-7-methyl-triazolo[1,5-a]pyrimidines, which can be further modified to introduce the ethyl group at the 7-position.

Functionalization at the 5-Position

  • Approach: Introduction of keto groups at the 5-position via oxidation or hydrolysis of ester intermediates.
  • Reagents: Oxidants such as potassium permanganate or Jones reagent, depending on the substrate.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages
Cyclocondensation 5-Amino-1,2,4-triazole + Ethyl acetoacetate Acetic acid Reflux 88 Well-established, high yield
Chlorination & Alkylation Chlorinated intermediates + Alkyl halides PCl5 or POCl3 Reflux 75-85 Specific substitution at C-3 or C-7
One-pot regioselective Diamino-triazole + Aryl-dione Mild heating 80-90°C 70-85 Efficient, fewer steps

Notes on Reaction Optimization and Characterization

Chemical Reactions Analysis

Types of Reactions

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures and pH to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a phosphodiesterase (PDE) inhibitor, modulating cyclic adenosine monophosphate (cAMP) levels and affecting various cellular processes . The compound’s structure allows it to bind selectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
7-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-Ethyl, 5-ketone 179.18 Enzyme inhibition, drug design
7-Phenyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one 7-Phenyl, 5-ketone 227.24 Life science research
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 7-Chloro, 5-methyl 168.58 Intermediate for agrochemicals
5-Amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine 5-Amino, 7-(4-phenyl) 267.29 Synthetic chemistry studies
2-Amino-6-(3-chlorobenzyl)-5-ethyl-triazolo[1,5-a]pyrimidin-7(4H)-one 5-Ethyl, 6-(3-chlorobenzyl) 305.75 Pharmacological candidates

Key Observations:

Phenyl-substituted analogues (e.g., 7-phenyl) exhibit stronger π-π stacking interactions, making them suitable for targeting aromatic enzyme binding pockets . Chlorinated derivatives (e.g., 7-chloro-5-methyl) are often intermediates in herbicide synthesis due to their electrophilic reactivity .

Synthetic Flexibility :

  • Alkylation and nucleophilic substitution at the 7-position are common strategies. For example, 7-alkoxy derivatives (e.g., 7-hexyloxy) are synthesized via reactions with alkyl bromides in DMF, yielding compounds with variable chain lengths for structure-activity studies .
  • Halogenation (e.g., POCl₃ treatment) introduces reactive sites for further functionalization, as seen in 7-chloro derivatives .

Pharmacological vs. Agrochemical Applications :

  • 5-Ethyl derivatives are explored for enzyme inhibition (e.g., acetylcholinesterase) and antiviral activity .
  • Sulfonamide-functionalized triazolopyrimidines (e.g., 5,7-dimethyl-N-(substituted phenyl) derivatives) show herbicidal activity by targeting acetolactate synthase (ALS), a key enzyme in plant biosynthesis .

Electrochemical and Spectroscopic Comparisons

Table 2: Electrochemical Behavior of Triazolopyrimidinones

Compound Oxidation Potential (V) Reduction Potential (V) Notable Features References
7-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one +1.12 (vs. Ag/AgCl) -0.85 (vs. Ag/AgCl) Moderate redox stability
S1-TP (Chloromethyl-substituted) +1.30 -1.02 Higher oxidative capacity
S3-TP (Morpholinomethyl-substituted) +0.95 -0.78 Enhanced electron-donating effects
  • Electron-Withdrawing Groups (e.g., chloromethyl) increase oxidation potentials, indicating lower electron density at the triazole ring .
  • Ethyl and morpholinomethyl groups reduce oxidative susceptibility, suggesting utility in stable pharmaceutical formulations .

Thermal and Solubility Properties

  • Melting Points : Ethyl-substituted derivatives generally exhibit lower melting points (e.g., ~150–160°C) compared to phenyl analogues (>200°C) due to reduced crystallinity .
  • Solubility : Ethyl derivatives show improved solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated or aromatic analogues .

Biological Activity

7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazolopyrimidine derivative has been studied for its potential applications in various therapeutic areas, including anticonvulsant, anticancer, and antimicrobial activities.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.20 g/mol
  • IUPAC Name : 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Anticonvulsant Activity

Recent studies have identified 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives as positive modulators of the GABA_A receptor. In vitro evaluations using the pentylenetetrazole (PTZ) model demonstrated significant anticonvulsant effects with lower neurotoxicity compared to traditional anticonvulsants. For instance:

  • ED50 Values :
    • Compound 5c: 31.81 mg/kg
    • Compound 5e: 40.95 mg/kg

These compounds exhibited protective indices (PI) of 17.22 and 9.09 respectively, indicating a favorable therapeutic window .

Anticancer Activity

In vitro studies have shown that derivatives of this compound possess notable anticancer properties. The cytotoxic effects were evaluated against various cancer cell lines using the MTT assay. Key findings include:

CompoundCell LineIC50 (μM)Comparison DrugIC50 (μM)
10bMCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9
10eHCT-11657.01--
10ePC-325.23--

These results indicate that certain derivatives exhibit greater potency than established chemotherapeutics .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies reported significant activity when compared to standard antibiotics .

Case Studies and Research Findings

  • Anticonvulsant Study : A study focused on the evaluation of several triazolo-pyrimidine derivatives highlighted their mechanism as GABA_A receptor modulators with promising anticonvulsant activity in animal models .
  • Anticancer Evaluation : Research conducted on various synthesized derivatives revealed their efficacy against multiple cancer cell lines through MTT assays and molecular docking studies . The compounds were found to inhibit cell proliferation effectively.
  • Antimicrobial Research : A comparative study demonstrated that certain triazolo-pyrimidine derivatives exhibited potent antimicrobial effects against both gram-positive and gram-negative bacteria .

Q & A

Q. What are the standard synthetic routes for 7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one?

The compound is synthesized via cyclocondensation reactions. A common method involves reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under reflux conditions in solvents like ethanol or acetic acid. This facilitates the formation of the triazolopyrimidine core. Reaction optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C), and acid catalysts (e.g., HCl) to improve yield and purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • Mass spectrometry (MS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve the fused triazole-pyrimidine ring system and substituent orientation .
  • HPLC for purity assessment (>95% typically required for biological assays) .

Q. What are the key physicochemical properties influencing its research applications?

  • Solubility : Enhanced by the ethyl group at position 7, which improves polar interactions in aqueous buffers.
  • Stability : Stable at room temperature but degrades under prolonged UV exposure; storage in inert atmospheres (argon) is recommended.
  • LogP : Estimated at 1.2–1.8, indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 7 impact biological activity?

Substituent effects are studied via structure-activity relationship (SAR) :

  • Ethyl at position 7 : Enhances solubility and target binding via hydrophobic interactions (e.g., CDK inhibition ).
  • Methyl at position 2 : Increases steric hindrance, potentially reducing off-target effects. Comparative studies show that replacing ethyl with bulkier groups (e.g., benzyl) reduces antiviral efficacy but improves kinase selectivity .

Q. What computational methods predict binding mechanisms with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclin-dependent kinases (CDKs) or viral polymerases. The ethyl group’s van der Waals interactions with hydrophobic pockets are critical for affinity .
  • Molecular dynamics (MD) simulations assess binding stability over time, revealing conformational shifts in target proteins upon ligand binding .

Q. How can contradictory data on biological targets (e.g., antiviral vs. anticancer activity) be resolved?

Contradictions arise from assay variability or target promiscuity. Mitigation strategies include:

  • Target-specific assays : Use isolated enzymes (e.g., SARS-CoV-2 main protease) vs. cell-based viability assays.
  • Selectivity profiling : Screen against related enzymes (e.g., CDK1 vs. CDK9) to identify isoform specificity .
  • Structural analysis : Compare binding modes using crystallography to confirm mechanistic differences .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug design : Introduce ester groups (e.g., ethyl carboxylate) to enhance membrane permeability, hydrolyzed intracellularly to active forms .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves plasma half-life .

Methodological Challenges and Solutions

Q. How are reaction yields improved during scale-up synthesis?

  • Catalyst screening : Transition-metal-free conditions (e.g., TMDP in ethanol/water) reduce side reactions .
  • Solvent optimization : Replacing acetic acid with 2-methoxyethanol improves cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours .

Q. What analytical techniques resolve impurities in the final product?

  • LC-MS/MS identifies byproducts like unreacted diaminotriazole or dimerized intermediates.
  • Preparative HPLC isolates high-purity fractions (>99%) for biological testing .

Key Recommendations for Researchers

  • Prioritize targeted functionalization at position 7 for activity tuning.
  • Use hybrid assays (e.g., enzymatic + cellular) to validate mechanism of action.
  • Reference high-purity commercial standards (e.g., PubChem CID 135632423) for assay calibration .

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